Fipamezole

Catalog No.
S528011
CAS No.
150586-58-6
M.F
C14H15FN2
M. Wt
230.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fipamezole

CAS Number

150586-58-6

Product Name

Fipamezole

IUPAC Name

5-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)-1H-imidazole

Molecular Formula

C14H15FN2

Molecular Weight

230.28 g/mol

InChI

InChI=1S/C14H15FN2/c1-2-14(13-8-16-9-17-13)6-10-3-4-12(15)5-11(10)7-14/h3-5,8-9H,2,6-7H2,1H3,(H,16,17)

InChI Key

KXSUAWAUCNFBQJ-UHFFFAOYSA-N

SMILES

CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3

solubility

Soluble in DMSO

Synonyms

Fipamezole; JP-1730; JP 1730; JP1730;

Canonical SMILES

CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3

The exact mass of the compound Fipamezole is 230.1219 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Levodopa-induced Dyskinesias (LID)

Levodopa is highly effective in managing Parkinson's symptoms, but long-term use can lead to a complication called Levodopa-induced Dyskinesias (LID) []. LID manifests as involuntary movements that can be troublesome and reduce the patient's quality of life.

Fipamezole as an α2-Adrenergic Antagonist

Fipamezole works by blocking α2-adrenergic receptors in the brain []. These receptors play a role in regulating dopamine release. By blocking them, fipamezole may help to enhance the effects of levodopa and potentially reduce LID.

Research Findings

Studies in animal models of Parkinson's disease have shown that fipamezole can improve the action of levodopa and reduce dyskinetic movements []. However, clinical trials in humans have yielded mixed results. Some studies have shown promise, suggesting that fipamezole may be able to improve motor function and reduce LID in Parkinson's patients []. However, other studies have not found significant benefits.

Fipamezole, also known as JP-1730, is a selective antagonist of the alpha-2 adrenergic receptor. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. Its structure includes a fluorine-substituted imidazole, which contributes to its pharmacological properties. Fipamezole exhibits high affinity for the human alpha-2 adrenergic receptor subtypes, specifically alpha-2A, alpha-2B, and alpha-2C, with inhibition constants (K(i)) of 9.2 nM, 17 nM, and 55 nM, respectively .

Fipamezole has demonstrated significant biological activity in reducing levodopa-induced dyskinesias (LID) in Parkinson's disease models. In clinical trials, it was shown to effectively lessen LID without exacerbating parkinsonism. For instance, a study indicated that fipamezole at a dosage of 90 mg three times daily resulted in a statistically significant reduction of LID in a subgroup of U.S. patients . Additionally, it has been noted for its tolerance profile, with mild side effects such as transient hypertension and nausea being reported .

The synthesis of fipamezole involves several steps typical for fluorinated imidazole derivatives. While specific synthetic pathways are proprietary or not extensively detailed in public literature, general methods include:

  • Formation of Imidazole Ring: Utilizing appropriate precursors to construct the imidazole framework.
  • Fluorination: Introducing fluorine atoms at specific positions on the imidazole ring to enhance receptor binding affinity.
  • Purification: Employing chromatographic techniques to isolate and purify the final product.

These methods ensure that fipamezole retains its potency and selectivity for the target receptors .

Fipamezole is primarily investigated for its application in treating Parkinson's disease, particularly focusing on alleviating LID associated with long-term levodopa therapy. Its role as an alpha-2 adrenergic receptor antagonist positions it as a potential adjunct therapy that could improve patient quality of life by managing dyskinetic symptoms without compromising anti-parkinsonian effects .

Research on fipamezole has highlighted its interactions with various neurotransmitter systems beyond the alpha-2 adrenergic receptors. Notably:

  • Histamine Receptors: Moderate affinity was observed at histamine H1 and H3 receptors.
  • Serotonin Transporter: Interaction with the serotonin transporter indicates potential implications for mood regulation .

These interactions suggest that fipamezole may have multifaceted effects that could influence both motor and non-motor symptoms in Parkinson's disease.

Fipamezole shares pharmacological similarities with several other compounds targeting adrenergic receptors. Below is a comparison highlighting its uniqueness:

CompoundMechanismAffinity for Alpha-2 ReceptorsUnique Features
IdazoxanAlpha-2 antagonistHighUsed in research for L-DOPA-induced dyskinesia
YohimbineAlpha-2 antagonistModerateTraditionally used as an aphrodisiac
RauwolscineAlpha-2 antagonistModerateInvestigated for various neurological disorders
DipraglurantmGluR5 negative allosteric modulatorN/ATargets glutamate receptors; different mechanism

Fipamezole's selective action on the alpha-2 adrenergic system distinguishes it from these compounds, particularly in its targeted application for managing LID without aggravating parkinsonism .

Fipamezole demonstrates high affinity binding to all three human alpha2-adrenergic receptor subtypes, exhibiting a non-subtype-selective antagonist profile [1]. The compound exhibits distinct binding characteristics when evaluated through radioligand binding assays using [3H]RX821002 as the labeled ligand.

The binding affinity data reveal that Fipamezole possesses nanomolar potency across all alpha2-adrenergic receptor isoforms. At the alpha2A-adrenergic receptor subtype, Fipamezole demonstrates the highest binding affinity with a Ki value of 9.2 nM [1] [2]. The alpha2B-adrenergic receptor exhibits intermediate affinity for Fipamezole with a Ki value of 17.0 nM, representing approximately 1.8-fold lower affinity compared to the alpha2A subtype [1] [2]. The alpha2C-adrenergic receptor subtype shows the lowest binding affinity among the three subtypes, with a Ki value of 55.0 nM, representing a 6-fold selectivity difference compared to the alpha2A receptor [1] [2].

Table 1: Fipamezole Binding Affinity at Human Alpha2-Adrenergic Receptor Subtypes

Receptor SubtypeKi Value (nM)SourceBinding AssaySelectivity Ratio (vs α2A)
α2A-adrenergic receptor9.2Human recombinant[3H]RX8210021.0
α2B-adrenergic receptor17.0Human recombinant[3H]RX8210021.8
α2C-adrenergic receptor55.0Human recombinant[3H]RX8210026.0

The selectivity pattern analysis reveals that Fipamezole exhibits limited subtype selectivity among alpha2-adrenergic receptors, qualifying it as a non-subtype-selective alpha2 antagonist [3]. This characteristic distinguishes Fipamezole from certain classical alpha2 antagonists that demonstrate preferential binding to specific receptor subtypes. The relatively modest selectivity differences, particularly between alpha2A and alpha2B subtypes, suggest that Fipamezole's pharmacological effects likely involve simultaneous modulation of multiple alpha2-adrenergic receptor populations [1].

Subtype-Specific Interactions (Alpha2A, Alpha2B, Alpha2C Receptor Isoforms)

The three alpha2-adrenergic receptor subtypes exhibit distinct anatomical distributions and physiological functions that influence Fipamezole's therapeutic profile. Understanding these subtype-specific interactions provides insight into the compound's mechanism of action and potential therapeutic applications.

Alpha2A-Adrenergic Receptor Interactions

The alpha2A-adrenergic receptor represents the predominant subtype in the central nervous system, with widespread distribution throughout brainstem regions, cerebral cortex, septum, hypothalamus, hippocampus, and amygdala [4] [5]. This subtype is most abundant in the locus coeruleus, where it functions as a presynaptic autoreceptor regulating noradrenergic neurotransmission [4] [5].

Fipamezole's high affinity for alpha2A receptors (Ki = 9.2 nM) positions this subtype as a primary target for the compound's pharmacological effects [1]. The alpha2A subtype mediates critical functions including presynaptic modulation of norepinephrine release, postsynaptic effects in noradrenergic projection areas, and regulation of sympathetic outflow [6] [4]. The interaction of Fipamezole with alpha2A receptors likely contributes significantly to its therapeutic effects in Parkinson disease-related dyskinesia through modulation of central noradrenergic pathways.

Alpha2B-Adrenergic Receptor Interactions

The alpha2B-adrenergic receptor demonstrates more restricted central nervous system distribution compared to alpha2A, with prominent expression in the thalamus and limited presence in other brain regions [7] [5] [8]. Peripherally, alpha2B receptors are extensively distributed in vascular smooth muscle where they mediate vasoconstrictor responses [9] [10].

Fipamezole exhibits intermediate affinity for alpha2B receptors (Ki = 17.0 nM), indicating substantial occupancy of this subtype at therapeutic concentrations [1]. The alpha2B subtype association with eukaryotic translation initiation factor 2B and its role in vascular function suggest that Fipamezole's interaction with these receptors may contribute to cardiovascular effects observed during clinical trials, including transient blood pressure elevation [11] [9].

Alpha2C-Adrenergic Receptor Interactions

The alpha2C-adrenergic receptor exhibits prominent expression in basal ganglia structures, olfactory tubercle, hippocampus, and cerebral cortex [4] [5] [8]. This subtype demonstrates particular importance in striatal function and has been implicated in motor control mechanisms relevant to Parkinson disease pathophysiology.

Despite exhibiting the lowest binding affinity among the three subtypes (Ki = 55.0 nM), Fipamezole's interaction with alpha2C receptors may contribute importantly to its anti-dyskinetic effects [1]. The strategic localization of alpha2C receptors in basal ganglia circuits suggests that antagonism of this subtype could modulate striatal neurotransmission patterns associated with levodopa-induced dyskinesia development.

Table 2: Functional Assay Results for Fipamezole at Alpha2-Adrenergic Receptor Subtypes

Receptor SubtypeKB Value (nM)Assay TypeAgonist UsedFunctional Activity
α2A-adrenergic receptor8.4[35S]GTPγS bindingAdrenalineAntagonist
α2B-adrenergic receptor16.0[35S]GTPγS bindingAdrenalineAntagonist
α2C-adrenergic receptor4.7[35S]GTPγS bindingAdrenalineAntagonist

Comparative Pharmacodynamics with Classical Alpha2 Antagonists

Fipamezole's pharmacological profile can be comprehensively evaluated through comparison with established alpha2-adrenergic receptor antagonists including idazoxan, yohimbine, and rauwolscine. These classical compounds have served as reference standards for alpha2 receptor research and provide important context for understanding Fipamezole's unique characteristics.

Structural and Chemical Class Distinctions

Fipamezole belongs to the fluorinated imidazole chemical class, distinguishing it structurally from classical alpha2 antagonists [3] [12]. Idazoxan represents the benzodioxane class of alpha2 antagonists, while yohimbine and rauwolscine are indole alkaloids derived from natural sources [13] [14]. This structural diversity contributes to distinct pharmacological profiles and selectivity patterns among these compounds.

Binding Affinity Comparisons

Comparative analysis of binding affinities reveals Fipamezole's competitive potency relative to classical alpha2 antagonists. Idazoxan demonstrates alpha2A-preferring selectivity with Ki values ranging from 5-10 nM at alpha2A receptors, but exhibits reduced selectivity at alpha2B and alpha2C subtypes [13]. Yohimbine shows broader selectivity with higher Ki values ranging from 20-30 nM at alpha2A receptors and proportionally higher values at other subtypes [13] [15]. Rauwolscine exhibits intermediate selectivity characteristics with Ki values between those of idazoxan and yohimbine across all subtypes [13].

Table 3: Comparative Pharmacodynamics of Fipamezole with Classical Alpha2 Antagonists

Compoundα2A Ki (nM)α2B Ki (nM)α2C Ki (nM)Chemical ClassSelectivity Profile
Fipamezole9.217.055.0Fluorinated imidazoleNon-subtype selective
Idazoxan~5-10~20-40~10-20Benzodioxaneα2A-preferring
Yohimbine~20-30~50-80~40-60Indole alkaloidNon-selective
Rauwolscine~15-25~30-50~25-40Indole alkaloidNon-selective

Functional Antagonist Properties

Functional assay data demonstrate that Fipamezole exhibits potent antagonist properties across all alpha2-adrenergic receptor subtypes, as evidenced by its ability to inhibit adrenaline-induced [35S]GTPγS binding [1] [2] [16]. The KB values obtained from functional assays (alpha2A: 8.4 nM; alpha2B: 16.0 nM; alpha2C: 4.7 nM) closely correlate with binding affinity data, confirming that Fipamezole functions as a competitive antagonist without significant functional selectivity between binding and downstream signaling [1] [16].

Classical alpha2 antagonists demonstrate varying degrees of functional selectivity. Idazoxan exhibits preferential antagonism at alpha2A receptors with selectivity ratios favoring this subtype over alpha2B receptors by approximately 245-fold [13]. Yohimbine shows more balanced antagonism across subtypes but with generally lower potency compared to Fipamezole [13]. Rauwolscine demonstrates intermediate functional selectivity with moderate preference for certain subtypes [13].

Off-Target Binding Profiles

Fipamezole exhibits moderate affinity for additional neurotransmitter systems beyond alpha2-adrenergic receptors. Assessment of binding to 30 different receptor sites revealed moderate affinity for histamine H1 and H3 receptors and the serotonin transporter, with IC50 values ranging from 100 nM to 1 μM [1]. This off-target binding profile suggests potential for additional pharmacological effects that may contribute to therapeutic efficacy or adverse event profiles.

Classical alpha2 antagonists demonstrate distinct off-target binding characteristics. Yohimbine exhibits significant binding to multiple serotonin receptor subtypes, particularly 5-HT1 receptors, where it functions as an antagonist [15]. Idazoxan demonstrates binding to imidazoline receptors in addition to alpha2-adrenergic receptors, which may contribute to additional pharmacological effects [17]. These off-target interactions differentiate the classical compounds from Fipamezole in terms of potential therapeutic applications and side effect profiles.

Therapeutic Efficacy Comparisons

Preclinical studies demonstrate that Fipamezole, idazoxan, rauwolscine, and yohimbine all exhibit anti-dyskinetic properties in animal models of Parkinson disease [1] [18]. However, Fipamezole demonstrates superior duration of action compared to classical compounds. In MPTP-lesioned marmosets, Fipamezole (10 mg/kg) increased the duration of antiparkinsonian action by 66% compared to levodopa alone, while also significantly reducing dyskinesia without compromising anti-parkinsonian efficacy [1] [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

230.12192665 g/mol

Monoisotopic Mass

230.12192665 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T5RCK09KHV

Drug Indication

Investigated for use/treatment in parkinson's disease and neurologic disorders.

Other CAS

150586-58-6

Wikipedia

Fipamezole

Dates

Last modified: 07-15-2023
1: Pilleri M, Antonini A. Therapeutic strategies to prevent and manage dyskinesias in Parkinson's disease. Expert Opin Drug Saf. 2015 Feb;14(2):281-94. doi: 10.1517/14740338.2015.988137. Epub 2014 Dec 6. Review. PubMed PMID: 25483147.
2: Pytka K, Zygmunt M, Filipek B. [Pharmacotherapy of Parkinson's disease: progress or regress?]. Postepy Hig Med Dosw (Online). 2013 Jul 24;67:700-8. Review. Polish. PubMed PMID: 24018435.
3: Fox SH. Non-dopaminergic treatments for motor control in Parkinson's disease. Drugs. 2013 Sep;73(13):1405-15. doi: 10.1007/s40265-013-0105-4. Review. Erratum in: Drugs. 2014 Jul;74(11):1305. PubMed PMID: 23917951.
4: Perez-Lloret S, Rey MV, Pavy-Le Traon A, Rascol O. Emerging drugs for autonomic dysfunction in Parkinson's disease. Expert Opin Emerg Drugs. 2013 Mar;18(1):39-53. doi: 10.1517/14728214.2013.766168. Epub 2013 Feb 1. Review. PubMed PMID: 23373820.
5: Lewitt PA, Hauser RA, Lu M, Nicholas AP, Weiner W, Coppard N, Leinonen M, Savola JM. Randomized clinical trial of fipamezole for dyskinesia in Parkinson disease (FJORD study). Neurology. 2012 Jul 10;79(2):163-9. doi: 10.1212/WNL.0b013e31825f0451. Epub 2012 Jun 27. PubMed PMID: 22744665.
6: Hauser RA. Future treatments for Parkinson's disease: surfing the PD pipeline. Int J Neurosci. 2011;121 Suppl 2:53-62. doi: 10.3109/00207454.2011.620195. Review. PubMed PMID: 22035030.
7: Johnston TH, Fox SH, Piggott MJ, Savola JM, Brotchie JM. The α₂ adrenergic antagonist fipamezole improves quality of levodopa action in Parkinsonian primates. Mov Disord. 2010 Oct 15;25(13):2084-93. doi: 10.1002/mds.23172. PubMed PMID: 20824735.
8: Santhera licenses novel dyskinesia therapy to Biovail. Nat Rev Drug Discov. 2009 Oct;8(10):762. doi: 10.1038/nrd3009. PubMed PMID: 19794436.
9: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Oct;28(8):533-91. PubMed PMID: 17136234.
10: Fox SH, Lang AE, Brotchie JM. Translation of nondopaminergic treatments for levodopa-induced dyskinesia from MPTP-lesioned nonhuman primates to phase IIa clinical studies: keys to success and roads to failure. Mov Disord. 2006 Oct;21(10):1578-94. Review. PubMed PMID: 16874752.
11: Johnston TH, Brotchie JM. Drugs in development for Parkinson's disease. Curr Opin Investig Drugs. 2004 Jul;5(7):720-6. Review. PubMed PMID: 15298067.
12: Savola JM, Hill M, Engstrom M, Merivuori H, Wurster S, McGuire SG, Fox SH, Crossman AR, Brotchie JM. Fipamezole (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease. Mov Disord. 2003 Aug;18(8):872-83. PubMed PMID: 12889076.
13: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jun;25(5):387-408. PubMed PMID: 12851663.

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